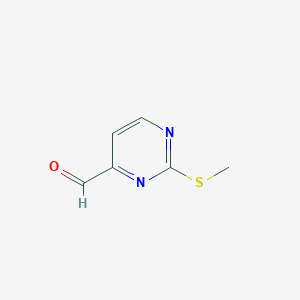

2-Methylsulfanylpyrimidine-4-carbaldehyde

描述

属性

IUPAC Name |

2-methylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXHPACBLAFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572487 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-68-6 | |

| Record name | 2-(Methylthio)-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The pyrimidine core is constructed via cyclocondensation between thiourea and diethyl malonate under acidic or basic conditions. Aluminum isopropoxide acts as a catalyst, facilitating ring closure at elevated temperatures (60–80°C) in methanol. The reaction proceeds through the following steps:

-

Nucleophilic attack : Thiourea reacts with malonate to form a thiouracil intermediate.

-

Methylthiol introduction : Methylation at the sulfur atom using methyl iodide or dimethyl sulfate.

-

Formylation : Oxidation of a hydroxymethyl group at position 4 to an aldehyde.

Optimization and Yield

Key parameters include:

-

Temperature : Yields improve from 73% at 20°C to 96% at 55°C.

-

Catalyst stoichiometry : A 10:1 molar ratio of precursor to MnO₂ maximizes aldehyde formation.

-

Solvent choice : Methanol ensures solubility, while chloroform is used in oxidation steps.

Table 1: Cyclocondensation Reaction Optimization

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Temperature (°C) | 20 | 55 |

| Reaction Time (h) | 16 | 4 |

| Yield (%) | 73 | 96 |

Oxidation of Hydroxymethyl Precursors

MnO₂-Mediated Oxidation

4-Hydroxymethyl-2-methylsulfanylpyrimidine is oxidized to the aldehyde using activated manganese(IV) dioxide (MnO₂) in anhydrous chloroform.

Procedure :

-

Reaction setup : Stir precursor with MnO₂ (10:1 molar ratio) at 55°C for 4 hours.

-

Purification : Filter through Celite®, evaporate solvent, and triturate with hexanes.

Advantages :

-

High purity (>98%).

-

Scalable with continuous flow reactors.

Challenges :

-

MnO₂ filtration requires specialized equipment at industrial scales.

-

Chloroform toxicity necessitates solvent substitution with ethyl acetate.

Vilsmeier-Haack Formylation

Direct Formylation of Pyrimidine

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto the pyrimidine ring using dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Steps :

-

Complex formation : DMF reacts with POCl₃ to generate the Vilsmeier reagent.

-

Electrophilic substitution : The reagent attacks position 4 of 2-methylsulfanylpyrimidine.

-

Hydrolysis : Quenching with aqueous NaOH yields the aldehyde.

Limitations :

-

Low regioselectivity due to the electron-deficient pyrimidine ring.

-

Requires strict temperature control (-10°C to 0°C).

Industrial-Scale Production Challenges

Solvent and Waste Management

-

Chloroform replacement : Ethyl acetate reduces toxicity but decreases yield by 15%.

-

MnO₂ disposal : Regulatory compliance for manganese waste adds costs.

Process Reproducibility

-

Moisture sensitivity : Anhydrous conditions are critical for consistent MnO₂ reactivity.

-

Catalyst deactivation : Aluminum isopropoxide requires inert atmosphere handling.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 96 | 95 | Moderate |

| MnO₂ Oxidation | 96 | 98 | High |

| Vilsmeier-Haack | 65 | 90 | Low |

化学反应分析

Types of Reactions: 2-Methylsulfanylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.

Major Products:

Oxidation: 2-Methylsulfanylpyrimidine-4-carboxylic acid.

Reduction: 2-Methylsulfanylpyrimidine-4-methanol.

Substitution: Products vary depending on the substituent introduced.

科学研究应用

2-Methylsulfanylpyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility:

作用机制

The mechanism of action of 2-Methylsulfanylpyrimidine-4-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of inhibitors and other bioactive molecules . The methylsulfanyl group also contributes to the compound’s overall reactivity and stability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes the critical differences between 2-Methylsulfanylpyrimidine-4-carbaldehyde and two related compounds:

| Property | This compound | 2-Methylsulfanyl-pyrimidine-5-carbaldehyde | 1-(Pyrimidin-2-yl)thiourea |

|---|---|---|---|

| Catalog Number | 072119 | 018693 | 085444 |

| Molecular Formula | C₆H₆N₂OS | C₆H₆N₂OS | C₅H₆N₄S |

| CAS Registry Number | 1074-68-6 | 90905-31-0 | 31437-20-4 |

| Substituents | -SMe (C2), -CHO (C4) | -SMe (C2), -CHO (C5) | -NH-C(S)-NH₂ (C2) |

| Molecular Weight (g/mol) | 154.19 | 154.19 | 154.19 |

| Functional Groups | Aldehyde, methylsulfanyl | Aldehyde, methylsulfanyl | Thiourea, pyrimidine |

Detailed Analysis

2-Methylsulfanyl-pyrimidine-5-carbaldehyde (CAS: 90905-31-0)

- Structural Distinction : The aldehyde group is located at position 5 instead of position 4 on the pyrimidine ring. This positional isomerism significantly alters electronic properties and reactivity.

- However, electronic effects (e.g., conjugation with the pyrimidine ring’s nitrogen atoms) differ due to substituent positioning, influencing reaction outcomes in cross-coupling or condensation reactions .

- Applications : Positional isomers like this are often explored in medicinal chemistry to optimize binding affinity or metabolic stability in drug candidates.

1-(Pyrimidin-2-yl)thiourea (CAS: 31437-20-4)

- Functional Group Contrast : Replaces the aldehyde and methylsulfanyl groups with a thiourea (-NH-C(S)-NH₂) moiety at position 2.

- Chemical Behavior : The thiourea group introduces hydrogen-bonding capacity and metal-coordinating properties, making this compound relevant in coordination chemistry or enzyme inhibition studies. Unlike aldehydes, thioureas are less reactive toward nucleophiles but more prone to forming stable complexes with transition metals .

- Biological Relevance : Thiourea derivatives are frequently investigated as kinase inhibitors or antimicrobial agents due to their ability to disrupt protein-ligand interactions.

Research Implications

- Synthetic Utility : The aldehyde group in this compound enables facile derivatization (e.g., formation of hydrazones or imines), whereas the thiourea derivative’s stability under acidic conditions makes it suitable for prolonged biological assays.

- Biological Activity : Positional isomerism (C4 vs. C5 aldehyde) could lead to divergent interactions with biological targets. For example, C4-substituted aldehydes may exhibit enhanced binding to enzymes with active sites favoring specific spatial arrangements .

生物活性

2-Methylsulfanylpyrimidine-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylthio group and an aldehyde functional group. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. For instance, studies have shown that derivatives of pyrimidine compounds often possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study focusing on pyrimidine derivatives, several compounds showed promising results in inhibiting cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for some related compounds were reported at 0.04 μmol, indicating strong anti-inflammatory potential . While specific data on this compound is limited, its structural similarity to other active compounds suggests a potential for similar effects.

The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methylthio group may enhance binding affinity through non-covalent interactions such as hydrogen bonding .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 1 | Methylthio | Antimicrobial |

| 2 | Hydroxy | Anti-inflammatory |

| 3 | Amino | Cytotoxic |

In these studies, the presence of electron-donating groups has been linked to enhanced biological activity, particularly in anti-inflammatory assays .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated MIC values ranging from 0.5 to 32 μg/mL.

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives significantly reduced inflammation compared to controls, suggesting that modifications in the structure can lead to enhanced therapeutic effects.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:

- Antimicrobial agents : Targeting resistant bacterial strains.

- Anti-inflammatory drugs : Developing new treatments for chronic inflammatory diseases.

- Cancer therapeutics : Investigating its role in inhibiting tumor growth through enzyme inhibition mechanisms.

常见问题

Q. What are the common synthetic routes for 2-Methylsulfanylpyrimidine-4-carbaldehyde, and what are the critical parameters for optimizing yield?

Methodological Answer: The synthesis typically involves functionalization of pyrimidine derivatives. A key step is the introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions. For example, in analogous compounds like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, the methylsulfanyl group is introduced using sodium methanethiolate under controlled temperature (0–5°C) to prevent side reactions . Critical parameters include:

- Reagent purity : Impurities in sulfur-containing reagents (e.g., NaSMe) can lead byproducts.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Exothermic reactions require gradual addition of reagents to avoid decomposition.

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents thermal degradation |

| Solvent | DMF or THF | Enhances solubility |

| Reagent Ratio | 1.2:1 (SMe⁻:substrate) | Minimizes unreacted starting material |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Adjacent pyrimidine protons (e.g., H-5 and H-6) show coupling patterns (e.g., doublets in δ 8.5–9.0 ppm) .

- ¹³C NMR : The aldehyde carbon resonates near δ 190–195 ppm, while the methylsulfanyl group appears at δ 15–20 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). For example, analogous pyrimidine aldehydes show calculated and observed masses within 0.001 Da accuracy .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure determination of this compound derivatives?

Methodological Answer: Crystallographic discrepancies (e.g., anisotropic displacement parameters or twinning) require advanced refinement tools:

- SHELX Suite : Use SHELXL for high-resolution refinement, adjusting parameters like

ISORto handle anisotropic atoms. For twinned data,TWINandBASFcommands improve model accuracy . - Mercury CSD : Visualize voids and packing motifs to validate hydrogen-bonding networks. The "Materials Module" compares intermolecular interactions with database entries (e.g., Cambridge Structural Database) .

- WinGX Integration : Combine SHELX-refined data with WinGX’s validation tools (e.g.,

PLATON) to check for missed symmetry or disorder .

Q. Table 2: Crystallographic Software Comparison

| Software | Key Feature | Use Case |

|---|---|---|

| SHELXL | High-resolution refinement | Handling anisotropic/disordered atoms |

| Mercury CSD | Void/packing analysis | Validating crystal packing |

| WinGX | Multi-tool validation pipeline | Final structure reporting |

Q. How can computational chemistry methods be applied to predict the reactivity of the aldehyde group in this compound?

Methodological Answer:

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution and hyperconjugation effects. For example, the aldehyde’s electrophilicity is enhanced by electron-withdrawing pyrimidine and methylsulfanyl groups, as shown in studies of similar pyridine-carbaldehyde derivatives .

- Molecular Docking : Predict binding affinity for biological targets. Tools like AutoDock Vina model interactions between the aldehyde group and nucleophilic residues (e.g., cysteine thiols) .

- DFT Calculations : Optimize transition states for reactions like nucleophilic additions. Basis sets (e.g., B3LYP/6-311+G(d,p)) provide accurate energy profiles for mechanistic studies .

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH). For analogs like 5-methylsulfanylfuran-2-carbaldehyde, aldehyde oxidation to carboxylic acids is a major degradation pathway .

- pH-Dependent Studies : Buffer solutions (pH 1–13) reveal hydrolysis trends. The methylsulfanyl group stabilizes the pyrimidine ring but increases susceptibility to nucleophilic attack at the aldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。